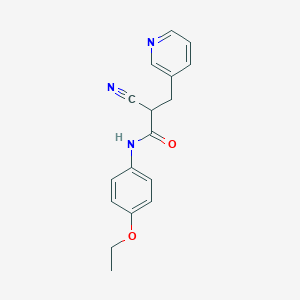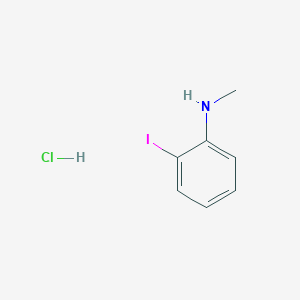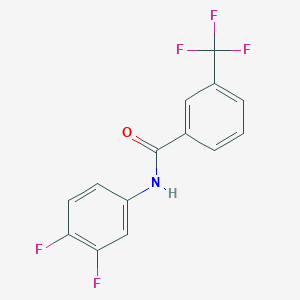
2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C15H19N3O2S and its molecular weight is 305.4. The purity is usually 95%.
BenchChem offers high-quality 2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antihypertensive Agents
Research on nonpeptide angiotensin II receptor antagonists, specifically N-(biphenylylmethyl)imidazoles, has shown potent antihypertensive effects upon oral administration. This class of compounds, including variations like 2-butyl-1-[(2'-carboxybiphenyl-4-yl)methyl]-4-chloro-5-(hydroxymethyl)imidazole, demonstrates the significance of the acidic group at the 2'-position of the biphenyl for high affinity to the AII receptor and oral potency. The exploration of acidic isosteres, with the tetrazole ring being most effective, highlights the therapeutic potential of imidazole derivatives in treating hypertension (Carini et al., 1991).
Antioxidant Activity
Benzothiazole-isothiourea derivatives, including those with imidazole functionalities, have shown promising antioxidant activities. These compounds can inactivate reactive chemical species through their antioxidant mechanism. This capability indicates a potential research application in studying oxidative stress and its related diseases, with specific compounds demonstrating significant scavenging activity in vitro and protective effects against hepatotoxicity in ex vivo models (Cabrera-Pérez et al., 2016).
Antiviral and Anticancer Properties
Thiazole and 2-thioxoimidazolidinone derivatives containing imidazole rings have been synthesized and characterized for their antibacterial and anticancer properties. These compounds, prepared via cyclization of benzaldehyde thiosemicarbazones with various reactants, show significant potential in antimicrobial and anticancer research, offering new avenues for therapeutic intervention (Sherif et al., 2013).
Synthesis and Catalytic Applications
Imidazole derivatives have been extensively explored for their roles in catalysis, demonstrating efficiency in transesterification and acylation reactions. These applications underline the importance of imidazole-based compounds in organic synthesis, pharmaceutical manufacturing, and material science, showcasing their versatility and potential for innovation in chemical processes (Grasa et al., 2003).
properties
IUPAC Name |
2-[5-(hydroxymethyl)-2-[(3-methylphenyl)methylsulfanyl]imidazol-1-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-11-4-3-5-12(6-11)10-21-15-17-7-13(9-19)18(15)8-14(20)16-2/h3-7,19H,8-10H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWPSLGJPPWAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=C(N2CC(=O)NC)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-ethylphenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2606382.png)
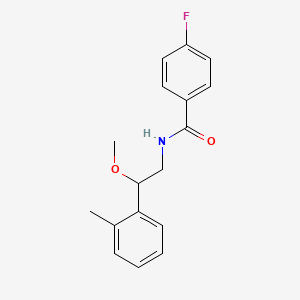
![2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2606384.png)

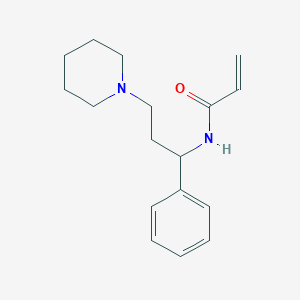

![tert-butyl 2-(3-isopropylureido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2606389.png)
![4-Ethoxy-3-fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2606395.png)
![3-Tert-butyl-6-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2606397.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-diethylacetamide](/img/structure/B2606399.png)
